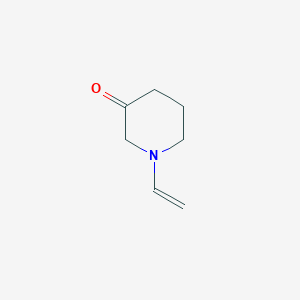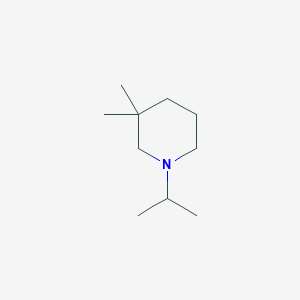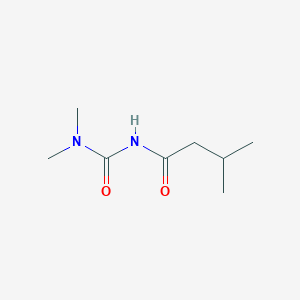
N-(dimethylcarbamoyl)-3-methylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(dimethylcarbamoyl)-3-methylbutanamide, also known as DMCM, is a chemical compound that belongs to the class of carbamates. It is a white crystalline solid, which is soluble in water and ethanol. DMCM has been widely used in scientific research due to its unique properties and applications.
Wissenschaftliche Forschungsanwendungen
N-(dimethylcarbamoyl)-3-methylbutanamide has been widely used in scientific research as a pharmacological tool to study the function of GABA-A receptors. GABA-A receptors are a type of neurotransmitter receptor that are involved in the regulation of neuronal excitability. N-(dimethylcarbamoyl)-3-methylbutanamide is a positive allosteric modulator of GABA-A receptors, which means it enhances the activity of these receptors. This property of N-(dimethylcarbamoyl)-3-methylbutanamide has been used to study the role of GABA-A receptors in various physiological and pathological conditions, such as anxiety, epilepsy, and alcoholism.
Wirkmechanismus
N-(dimethylcarbamoyl)-3-methylbutanamide binds to the benzodiazepine site of GABA-A receptors, which enhances the activity of these receptors. This results in an increase in the influx of chloride ions into the neuron, which hyperpolarizes the membrane potential and reduces neuronal excitability. This mechanism of action is similar to that of benzodiazepines, which are commonly used as anxiolytics and sedatives.
Biochemische Und Physiologische Effekte
N-(dimethylcarbamoyl)-3-methylbutanamide has been shown to have anxiolytic, sedative, anticonvulsant, and muscle relaxant effects in animal models. These effects are mediated through the modulation of GABA-A receptors. N-(dimethylcarbamoyl)-3-methylbutanamide has also been shown to have anticonvulsant effects in human studies. However, the use of N-(dimethylcarbamoyl)-3-methylbutanamide in humans is limited due to its toxicity and potential side effects.
Vorteile Und Einschränkungen Für Laborexperimente
N-(dimethylcarbamoyl)-3-methylbutanamide has several advantages for lab experiments. It is a potent and selective modulator of GABA-A receptors, which makes it a valuable tool for studying the function of these receptors. N-(dimethylcarbamoyl)-3-methylbutanamide is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, the use of N-(dimethylcarbamoyl)-3-methylbutanamide in lab experiments is limited by its toxicity and potential side effects. N-(dimethylcarbamoyl)-3-methylbutanamide can cause respiratory depression and convulsions at high doses, which can be lethal in extreme cases.
Zukünftige Richtungen
There are several future directions for the research on N-(dimethylcarbamoyl)-3-methylbutanamide. One direction is to develop safer and more selective modulators of GABA-A receptors that can be used in humans. Another direction is to study the role of GABA-A receptors in other physiological and pathological conditions, such as depression and schizophrenia. Furthermore, the use of N-(dimethylcarbamoyl)-3-methylbutanamide in combination with other drugs, such as opioids and cannabinoids, could be explored to enhance their therapeutic effects. Overall, the research on N-(dimethylcarbamoyl)-3-methylbutanamide has the potential to lead to the development of new drugs for the treatment of various neurological and psychiatric disorders.
Synthesemethoden
N-(dimethylcarbamoyl)-3-methylbutanamide can be synthesized by the reaction of 3-methylbutanoyl chloride with dimethylamine in the presence of a base, such as triethylamine. The reaction results in the formation of N-(dimethylcarbamoyl)-3-methylbutanamide as a white crystalline solid. The purity of N-(dimethylcarbamoyl)-3-methylbutanamide can be improved by recrystallization from a suitable solvent.
Eigenschaften
CAS-Nummer |
128937-22-4 |
|---|---|
Produktname |
N-(dimethylcarbamoyl)-3-methylbutanamide |
Molekularformel |
C8H16N2O2 |
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
N-(dimethylcarbamoyl)-3-methylbutanamide |
InChI |
InChI=1S/C8H16N2O2/c1-6(2)5-7(11)9-8(12)10(3)4/h6H,5H2,1-4H3,(H,9,11,12) |
InChI-Schlüssel |
PLZFXKVVACKCDC-UHFFFAOYSA-N |
SMILES |
CC(C)CC(=O)NC(=O)N(C)C |
Kanonische SMILES |
CC(C)CC(=O)NC(=O)N(C)C |
Synonyme |
Butanamide, N-[(dimethylamino)carbonyl]-3-methyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



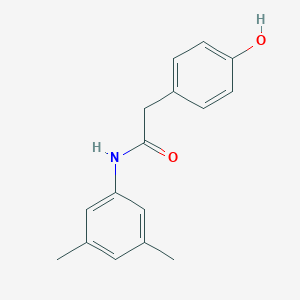
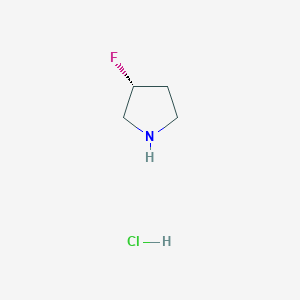
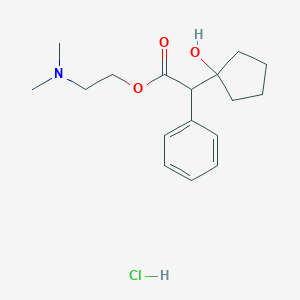
![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)
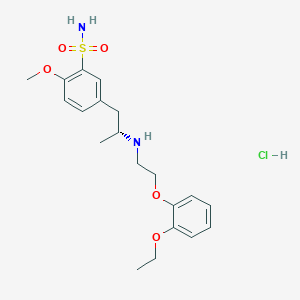
![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)
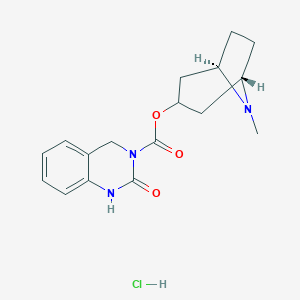
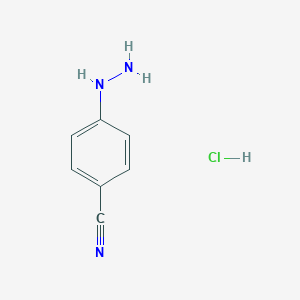
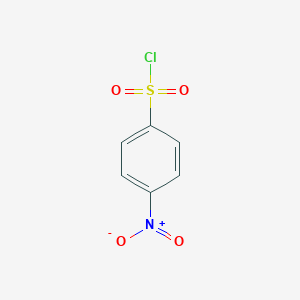
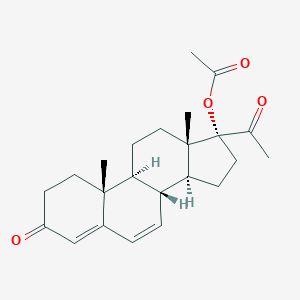
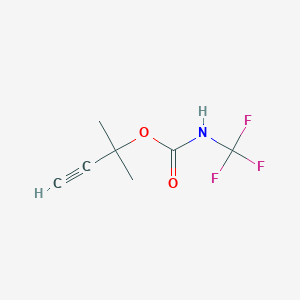
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
